2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrimidine core followed by the introduction of the trifluoromethyl group and subsequent coupling with the thiazole and pyridine rings. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Coupling Reactions: The thiazole and pyridine rings are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl derivatives: Compounds containing the pyridin-3-yl group, such as certain pharmaceuticals and agrochemicals.
Thiazole derivatives: Compounds with thiazole rings, known for their biological activity and use in drug development.
Trifluoromethylated pyrimidines: These compounds are studied for their enhanced stability and bioactivity.
Uniqueness
2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and pyridine rings contribute to its biological activity.
Properties
IUPAC Name |
2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c1-8-20-10(5-12(21-8)15(16,17)18)13(24)23-14-22-11(7-25-14)9-3-2-4-19-6-9/h2-7H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIBDUASRZPHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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